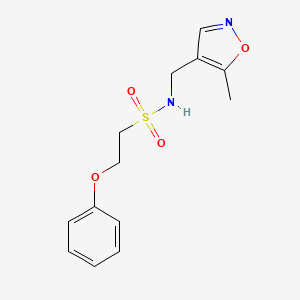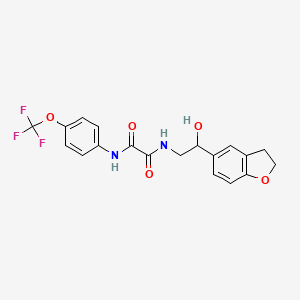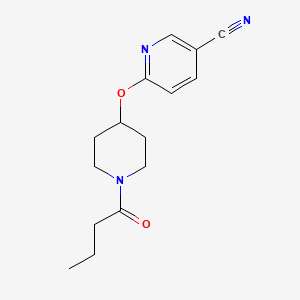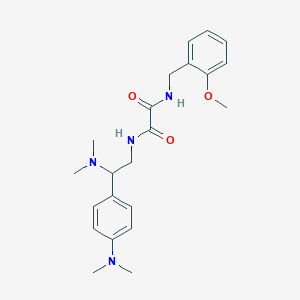
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The isoxazole ring in this compound is substituted with a methyl group at the 5-position .
Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the isoxazole ring and the sulfonamide group. Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide is closely related to LY451395, a potent potentiator of AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors. A study by Zmijewski et al. (2006) demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 for structural characterization (Zmijewski et al., 2006).
Antibacterial and Antiviral Properties
Sulfonamide derivatives, like the one , have been studied for their antibacterial and antiviral activities. A study by Özdemir et al. (2009) synthesized sulfonamide derivatives and evaluated their antibacterial activities against various bacterial strains (Özdemir et al., 2009). Chen et al. (2010) developed sulfonamide derivatives with potential antiviral activities (Chen et al., 2010).
Environmental Degradation
The environmental degradation of sulfonamides, such as sulfamethoxazole, which shares a structural moiety with this compound, has been researched. Studies by Ricken et al. (2013) and Nödler et al. (2012) explored microbial strategies and pathways for the degradation of these compounds in the environment (Ricken et al., 2013), (Nödler et al., 2012).
Pharmacological Characterization
The pharmacological characterization of related compounds, particularly their impact on AMPA receptors, was explored by Ryder et al. (2006). This study provides insights into the biochemical pathways activated by these compounds (Ryder et al., 2006).
Zukünftige Richtungen
The isoxazole ring is a motif found in many biologically active compounds and drugs . Therefore, “N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide” and related compounds could be of interest in the development of new pharmaceuticals. Further studies would be needed to explore this potential.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors, including the γ-aminobutyric acid a (gabaa) and serotonin (5ht) receptors .
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets and modulate their activity . For instance, it could potentially alter the concentrations of neurotransmitters like serotonin, thereby influencing neuronal signaling .
Biochemical Pathways
It’s plausible that it could influence pathways involving neurotransmitters like gaba and serotonin, given the actions of similar compounds .
Result of Action
Based on the actions of structurally similar compounds, it could potentially influence neuronal signaling and neurotransmitter concentrations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide .
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-11-12(9-14-19-11)10-15-20(16,17)8-7-18-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQRLVBMVLOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone](/img/structure/B2970993.png)


![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2971004.png)

![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)
![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2971007.png)

![1-(4-tert-butylphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)

![3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2971013.png)
![1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2971014.png)

